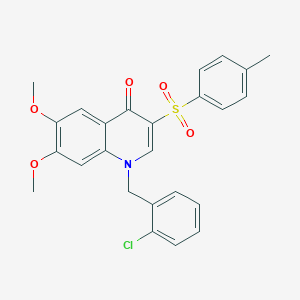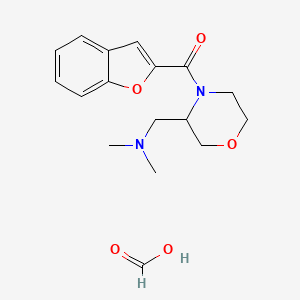
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as FP1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FP1 belongs to the class of pyridine derivatives which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Recent Advances in Anticancer Activity
Recent research has highlighted the significance of various derivatives, including naphthalenes amides and furan compounds, in the realm of anticancer drug discovery. These compounds exhibit remarkable anticancer activity against various human cancer cell lines by inducing apoptosis, cell cycle arrest, inhibiting kinases, and disrupting cell migration among other mechanisms. Specifically, studies have focused on the design strategies and structure-activity relationships of these derivatives, shedding light on their potential as targeted anticancer drugs (Akhtar et al., 2017).
Quinoxaline Derivatives and Biomedical Applications
The synthesis and exploration of quinoxaline derivatives, including those incorporating naphthalene units, have unveiled a broad spectrum of biomedical applications. These derivatives have demonstrated significant antimicrobial activities and show promise in the treatment of chronic and metabolic diseases. The ease of synthesis and structural modifications of quinoxaline derivatives allows for the development of compounds with varied and potent biomedical applications (Pereira et al., 2015).
Naphthalimides and Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications. Their large π-deficient conjugated planar structure facilitates interactions with biological molecules, making them suitable for use as anticancer agents, artificial ion receptors, fluorescent probes, and cell imaging agents. Some naphthalimide derivatives have entered clinical trials, highlighting their potential in treating various diseases and in diagnostic applications (Gong et al., 2016).
Poly(butylene 2,6-naphthalate) and Material Science
In material science, Poly(butylene 2,6-naphthalate) (PBN), known for containing a rigid naphthalene unit, exhibits superior chemical resistance, low friction, and excellent anti-abrasion properties. The development of specific crystal structures and morphologies in PBN through melt-crystallization processes is crucial for enhancing its material properties, making it a significant area of research for advanced polymeric materials (Ding et al., 2019).
Environmental Applications: Biodegradation of Polycyclic Aromatic Hydrocarbons
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, is a critical process for the ecological recovery of PAH-contaminated sites. Understanding the microbial pathways and mechanisms involved in the biodegradation of PAHs like naphthalene is essential for developing strategies to enhance bioremediation efforts in contaminated environments (Peng et al., 2008).
Eigenschaften
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(13-18-7-3-6-17-5-1-2-8-19(17)18)24-15-16-10-11-20(23-14-16)21-9-4-12-26-21/h1-12,14H,13,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZBYASTVCGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2749243.png)
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2749247.png)
![5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2749248.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide](/img/structure/B2749249.png)



![ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2749256.png)
![2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2749259.png)
